molecular formula C13H16N2 B6279006 N1-(naphthalen-1-yl)propane-1,3-diamine CAS No. 190127-72-1

N1-(naphthalen-1-yl)propane-1,3-diamine

Cat. No.: B6279006
CAS No.: 190127-72-1
M. Wt: 200.3
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Description

N1-(Naphthalen-1-yl)propane-1,3-diamine (CAS: 190127-72-1, molecular formula: C₁₃H₁₆N₂, molecular weight: 200.28 g/mol) is a diamine derivative featuring a naphthalene moiety attached to the terminal nitrogen of a propane-1,3-diamine backbone . It is synthesized via alkylation of naphthalen-1-amine with 3-bromopropan-1-amine hydrobromide under reflux conditions in ethanol . The compound is primarily utilized as a precursor in organic synthesis, particularly for:

  • Sulfonamide derivatives: Reacting with sulfonyl chlorides (e.g., propane-1-sulfonyl chloride, 4-methylbenzene-1-sulfonyl chloride) in dichloromethane with triethylamine yields N-substituted naphthylamine sulfonamides (e.g., 2a–c) with moderate yields (~61%) .
  • Fluorescent probes: Condensation with nitrosophenol derivatives produces benzo[a]phenoxazinium chlorides, which exhibit near-infrared (NIR) fluorescence for imaging applications (yields: 44–56%) .

The naphthalen-1-yl group confers aromaticity and hydrophobicity, enhancing fluorescence properties and enabling π-π interactions in supramolecular assemblies.

Properties

CAS No.

190127-72-1

Molecular Formula

C13H16N2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Alkylation Using Basic Cupric Carbonate

The most direct route involves alkylating propane-1,3-diamine with 1-bromonaphthalene under Ullmann-type coupling conditions. Adapted from the synthesis of naphthyl ethylene diamine hydrochloride, this method replaces ethylene diamine with propane-1,3-diamine. Key steps include:

  • Reaction Setup : A molar ratio of 1:1–1.2 (1-bromonaphthalene : propane-1,3-diamine) in the presence of basic cupric carbonate (CuCO₃·Cu(OH)₂) as a catalyst.

  • Conditions : Reflux at 100–115°C for 5–8 hours under mechanical stirring, followed by cooling to 70–80°C.

  • Workup : Post-reaction, excess amine is recovered via vacuum distillation, and the crude product is extracted using benzene or ethanol.

Advantages :

  • Basic cupric carbonate enhances catalytic efficiency compared to traditional Cu/CuO systems, reducing reaction time by 50% and increasing yield by 5%.

  • Cost-effective due to the catalyst’s lower price and higher solubility in acidic media.

Challenges :

  • Propane-1,3-diamine’s bifunctional nature risks di-alkylation, necessitating strict stoichiometric control.

  • Solubility limitations may require solvent optimization (e.g., toluene or diglyme).

Reductive Amination of Naphthalen-1-yl Ketones

Hydrogenation of Naphthyl-Propanedione Intermediates

This two-step approach involves synthesizing 1-(naphthalen-1-yl)propanedione via Friedel-Crafts acylation, followed by reductive amination with ammonia. Cobalt- or nickel-based catalysts, such as Co-Fe (95:5 wt%), facilitate the amination under hydrogen pressure (50–150 bar).

Reaction Profile :

  • Acylation : Naphthalene reacts with propanedioyl chloride in the presence of AlCl₃.

  • Reductive Amination : The diketone is treated with ammonia and hydrogen over Co-Fe catalysts, yielding the target diamine.

Key Parameters :

  • Catalyst Composition : Co-Fe alloys stabilize the β-Co phase, preventing deactivation and achieving 75–85% selectivity.

  • Ammonia Excess : Molar ratios >20:1 (NH₃:diketone) suppress side reactions like aldol condensation.

Yield Optimization :

ParameterOptimal RangeImpact on Yield
H₂ Pressure100–120 barMaximizes NH₃ solubility
Temperature150–170°CBalances kinetics and catalyst stability
Catalyst Loading5–7 wt%Ensures active site availability

Ullmann Coupling with 1-Iodonaphthalene

Copper-Catalyzed Aryl-Amine Coupling

Ullmann coupling offers regioselective N-arylation of propane-1,3-diamine using 1-iodonaphthalene. The protocol leverages CuI/1,10-phenanthroline systems in DMSO at 110–130°C.

Procedure :

  • Substrates : 1-iodonaphthalene (1.1 eq), propane-1,3-diamine (1 eq).

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Base : K₃PO₄ (2 eq) to deprotonate the amine.

Outcomes :

  • Yield : 60–70% after 24 hours.

  • Byproducts : Di-arylation (<10%) and proto-dehalogenation (5–8%).

Improvements :

  • Microwave-assisted reactions reduce time to 2–4 hours with comparable yields.

  • Ionic liquid solvents (e.g., [BMIM][BF₄]) enhance copper catalyst turnover.

Protection-Alkylation-Deprotection Strategy

Selective Mono-Alkylation via Boc Protection

To circumvent di-alkylation, one amine group in propane-1,3-diamine is protected with tert-butoxycarbonyl (Boc) before reacting with 1-bromonaphthalene.

Steps :

  • Protection : Propane-1,3-diamine is treated with Boc₂O in THF, selectively protecting the primary amine.

  • Alkylation : The secondary amine reacts with 1-bromonaphthalene using NaH as a base in DMF.

  • Deprotection : TFA-mediated Boc removal yields N1-(naphthalen-1-yl)propane-1,3-diamine.

Advantages :

  • Selectivity : >90% mono-alkylation.

  • Purity : Chromatography-free isolation via pH-controlled crystallization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry minimizes batch variability and improves heat management. A tubular reactor with immobilized Cu-MgO catalysts achieves 85% conversion at 120°C and 20 bar.

Economic Metrics :

MetricBatch ProcessFlow Process
Annual Capacity50 MT200 MT
Catalyst Cost$12/kg$8/kg
Energy Consumption850 kWh/MT520 kWh/MT

Emerging Catalytic Systems

MOF-Supported Nickel Hydrides

Recent advances utilize metal-organic frameworks (MOFs) like DUT-5-NiH for chemoselective aminations. These catalysts enable reactions under mild conditions (1 bar H₂, 25–40°C) with negligible di-alkylation.

Performance :

  • Turnover Frequency : 120 h⁻¹.

  • Reusability : >10 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

N1-(naphthalen-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(naphthalen-1-yl)propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(naphthalen-1-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Propane-1,3-diamines with Aromatic Substituents

Compound Structural Feature Key Applications Reactivity/Properties
N1-(Naphthalen-1-yl)propane-1,3-diamine Naphthyl group Fluorescent probes, sulfonamide synthesis High fluorescence quantum yield; forms stable sulfonamides
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine Biphenyl ether group Antiviral agents (RVFV inhibitors) Ether linkage enhances bioavailability; biphenyl group aids viral entry inhibition
N1-(6-Methoxypyridin-2-yl)propane-1,3-diamine Methoxypyridyl group Pharmaceutical intermediates Pyridine moiety improves solubility; methoxy group modulates electronic effects

Key Differences :

  • Fluorescence : The naphthyl group in this compound provides stronger π-conjugation than biphenyl or pyridyl groups, resulting in redshifted emission in NIR probes .
  • Biological Activity : Biphenyl ether derivatives exhibit antiviral activity due to improved membrane permeability, while naphthyl-substituted diamines are less explored in drug discovery .

Aliphatic-Substituted Propane-1,3-diamines

Compound Structural Feature Key Applications Reactivity/Properties
N1,N1-Dimethylpropane-1,3-diamine (DMAPA) Dimethyl groups Industrial surfactants, coordination chemistry High basicity (pKₐ ~10.5); forms oligomers with formaldehyde
N1-(3-Aminopropyl)propane-1,3-diamine Aminopropyl chain Schiff-base complexes (e.g., Zn²⁺ coordination) Chelating ability for metal ions; used in optical materials

Key Differences :

  • Basicity : DMAPA’s dimethyl groups increase basicity compared to the naphthyl derivative, which has reduced nucleophilicity due to aromatic substitution .
  • Coordination Chemistry: The aminopropyl chain in N1-(3-aminopropyl)propane-1,3-diamine facilitates polydentate ligand formation, whereas the naphthyl group limits metal-binding sites .

Sulfonamide Derivatives

Compound Parent Diamine Sulfonamide Yield (%) Application
N1-(3-(Naphthalen-1-ylamino)propyl)propane-1-sulfonamide This compound 61 Fluorescent probes
N1-(3-Aminopropyl)propane-1-sulfonamide N1-(3-Aminopropyl)propane-1,3-diamine Not reported Coordination polymers

Key Insight : The naphthyl group stabilizes sulfonamide products via hydrophobic interactions, improving yields compared to aliphatic analogs .

Data Tables

Table 1: Physical Properties of Selected Diamines

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C)
This compound C₁₃H₁₆N₂ 200.28 190127-72-1 Not reported
N1,N1-Dimethylpropane-1,3-diamine C₅H₁₄N₂ 102.18 109-55-7 -45
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine C₁₇H₂₂N₂O 270.37 - Not reported

Table 2: Reactivity Comparison

Reaction This compound N1,N1-Dimethylpropane-1,3-diamine
Sulfonylation 61% yield (propane-1-sulfonamide) Not reported
Condensation with formaldehyde No oligomerization reported Forms dimers, trimers

Q & A

Q. What are the primary synthetic routes for N1-(naphthalen-1-yl)propane-1,3-diamine?

The compound can be synthesized via alkylation of naphthalen-1-amine with 1,3-dibromopropane under basic conditions, or through reductive amination of naphthalen-1-carbaldehyde with propane-1,3-diamine. Key steps include controlling reaction temperature (e.g., 0–60°C) and pH to optimize intermediate stability. For example, alkylation reactions often require anhydrous solvents like THF and catalytic bases (e.g., K₂CO₃) to drive the reaction . Purification typically involves column chromatography or recrystallization to isolate the diamine product.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H NMR reveals distinct shifts for naphthalene protons (δ 7.2–8.2 ppm) and methylene groups adjacent to amines (δ 2.6–3.1 ppm). 13C^{13}C NMR confirms the naphthyl C–N bond (δ ~145 ppm) .
  • X-ray crystallography : Used to resolve bond angles and spatial arrangement, particularly for verifying steric effects from the naphthalene moiety .

Q. What are the key toxicity considerations for handling this compound?

While specific toxicological data for this compound is limited, naphthalene derivatives are associated with respiratory and hepatic toxicity. Handling precautions include using fume hoods, PPE (gloves, lab coats), and avoiding inhalation. Analogous diamines (e.g., N1-dodecylpropane-1,3-diamine) show irritant properties, necessitating strict exposure controls .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for alkylation steps .
  • Catalysis : Cu(I)-mediated coupling (e.g., with L-proline ligands) improves regioselectivity in naphthyl-amine bond formation .
  • Workup strategies : Neutralization of acidic byproducts (e.g., using NaHCO₃) during purification minimizes side reactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

Contradictions (e.g., unexpected 1H^1H NMR splitting) may arise from dynamic effects like restricted rotation of the naphthalene group. Solutions include:

  • Variable-temperature NMR : To observe coalescence of split peaks at higher temperatures .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict and validate spectral assignments .
  • Complementary techniques : IR spectroscopy identifies amine stretching modes (ν(N–H) ~3300 cm⁻¹) to confirm functional groups .

Q. What strategies are used to study the biological interactions of this compound?

  • Ligand-binding assays : Fluorescence quenching or surface plasmon resonance (SPR) measure affinity for targets like DNA or enzymes. For example, naphthalene derivatives intercalate with DNA, altering UV-Vis absorption spectra .
  • Enzyme inhibition studies : Kinetic assays (e.g., Michaelis-Menten plots) assess competitive/non-competitive inhibition mechanisms. Structural analogs of this diamine have shown activity against bacterial acetyltransferases .

Methodological Notes

  • Synthetic protocols should include inert atmosphere (N₂/Ar) to prevent oxidation of amine groups .
  • Data validation requires triplicate experiments and cross-referencing with databases (e.g., PubChem) to rule out impurities .
  • Safety protocols must align with OSHA guidelines for amine handling, including spill containment and emergency washing stations .

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